molecular formula C9H6F3N5O2 B14184034 5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole CAS No. 922711-85-1

5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole

Cat. No.: B14184034
CAS No.: 922711-85-1
M. Wt: 273.17 g/mol
InChI Key: LATUJSRLQZWPJX-UHFFFAOYSA-N
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Description

5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole is a chemical compound with the molecular formula C8H4F3N5O2. It is a member of the tetrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole typically involves the reaction of 2-nitro-4-(trifluoromethyl)benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the tetrazole ring play crucial roles in its activity, allowing it to bind to and modulate the function of these targets. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

922711-85-1

Molecular Formula

C9H6F3N5O2

Molecular Weight

273.17 g/mol

IUPAC Name

5-[[2-nitro-4-(trifluoromethyl)phenyl]methyl]-2H-tetrazole

InChI

InChI=1S/C9H6F3N5O2/c10-9(11,12)6-2-1-5(7(4-6)17(18)19)3-8-13-15-16-14-8/h1-2,4H,3H2,(H,13,14,15,16)

InChI Key

LATUJSRLQZWPJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC2=NNN=N2

Origin of Product

United States

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